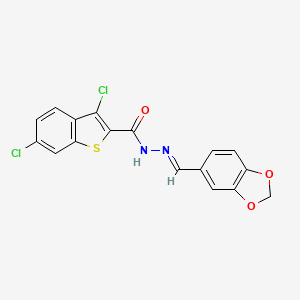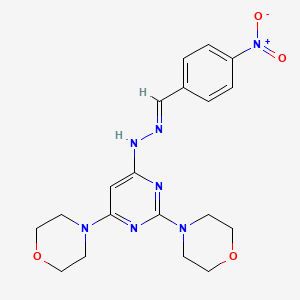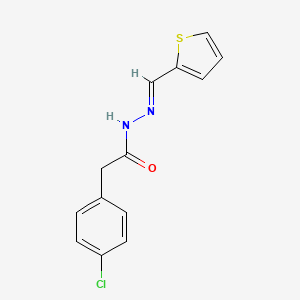
2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide
Descripción general
Descripción
2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide, also known as CTAA, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various areas of research, including cancer treatment, anti-inflammatory effects, and antimicrobial activity.
Mecanismo De Acción
The exact mechanism of action of 2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide is not fully understood. However, studies have suggested that 2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide may induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes. 2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide may also inhibit the growth of cancer cells by disrupting the cell cycle. Additionally, 2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide has been shown to have a variety of biochemical and physiological effects. In addition to its cytotoxic and anti-inflammatory effects, 2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide has been shown to inhibit angiogenesis (the formation of new blood vessels) in cancer cells. 2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide has also been shown to decrease the expression of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide is its relatively low toxicity compared to other cancer treatments such as chemotherapy. Additionally, 2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide has shown promise in treating a variety of cancer types. However, one limitation of 2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on 2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide. One area of interest is the development of more efficient synthesis methods for 2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide and its potential use in cancer treatment. Other potential future directions include investigating the antimicrobial activity of 2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide against other bacterial strains, and exploring the potential use of 2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide in treating other inflammatory diseases.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide has been studied extensively for its potential use in cancer treatment. Studies have shown that 2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide has a cytotoxic effect on cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, 2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide has been shown to have anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases such as arthritis. 2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide has also demonstrated antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2OS/c14-11-5-3-10(4-6-11)8-13(17)16-15-9-12-2-1-7-18-12/h1-7,9H,8H2,(H,16,17)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFDAOSZXIOSTL-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NNC(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=N/NC(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 4-bromobenzoate](/img/structure/B3865126.png)
![N-(4-chlorophenyl)-2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3865134.png)
![1-[4-(2,4-dichlorophenoxy)butyl]pyrrolidine](/img/structure/B3865139.png)
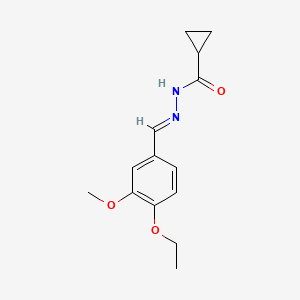
![N-(4-bromophenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3865151.png)
![N-cyclohexyl-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3865166.png)
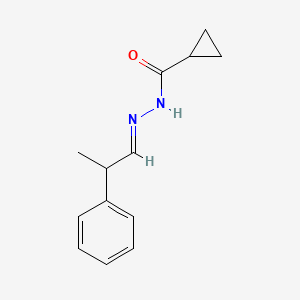
![N'-[1-(4-pyridinyl)ethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B3865180.png)
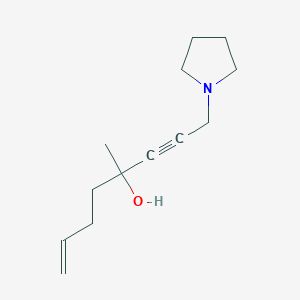
![1-{5-[chloro(difluoro)methyl]-2-pyridinyl}-4-methylpiperazine](/img/structure/B3865207.png)
![1-{3-[(tetrahydro-2H-thiopyran-4-ylamino)methyl]-2-pyridinyl}-3-piperidinol](/img/structure/B3865214.png)
![4-methyl-N-(2-{2-[({[1-(2-thienyl)ethylidene]amino}oxy)acetyl]carbonohydrazonoyl}phenyl)benzenesulfonamide](/img/structure/B3865216.png)
